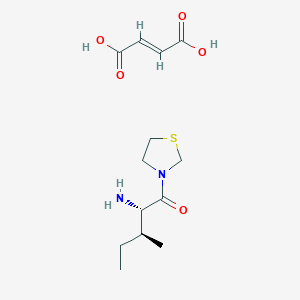

(2S,3S)-2-Amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2) is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and bioconjugation .

Vorbereitungsmethoden

The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be performed under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . Industrial production methods often employ multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .

Analyse Chemischer Reaktionen

Thiazolidine derivatives undergo various types of chemical reactions, including:

Oxidation: Thiazolidine can be oxidized to form thiazolidine-2-thione derivatives.

Reduction: Reduction reactions can convert thiazolidine derivatives into their corresponding thiazolidine-2-thiol forms.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are thiazolidine-2-thione, thiazolidine-2-thiol, and various substituted thiazolidines .

Wissenschaftliche Forschungsanwendungen

The compound has been studied for its various biological activities:

Antioxidant Properties

Research indicates that this compound may exhibit significant antioxidant activity. In vitro assays such as DPPH and ABTS have demonstrated its ability to reduce free radicals effectively, suggesting potential use as a natural antioxidant agent in therapeutic applications .

Antimicrobial Effects

Preliminary studies have shown that (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one has antimicrobial properties against various pathogens. It has been particularly noted for its effectiveness against strains like Candida albicans and Aspergillus niger, making it a candidate for further development in antifungal therapies .

Enzyme Inhibition

This compound acts as a competitive inhibitor of dipeptidyl peptidase IV (DPPIV), which is crucial in glucose metabolism and is a target for diabetes treatment. Its Ki value is reported to be around 130 nM, indicating strong binding affinity . The inhibition of DPPIV can lead to increased insulin sensitivity and improved glycemic control.

Case Study 1: Antioxidant Activity Assessment

A study focusing on the antioxidant capacity of the compound utilized various assays including DPPH and ABTS. The results indicated that it significantly reduced free radical levels compared to control groups, suggesting its potential as a natural antioxidant agent .

Case Study 2: Dipeptidyl Peptidase IV Inhibition

In vivo studies have demonstrated the efficacy of this compound in inhibiting DPPIV. Administered at doses of 10 mg/kg orally twice daily, it showed promising results in improving glycemic control in diabetic models .

Wirkmechanismus

The mechanism of action of thiazolidine derivatives involves their ability to form stable conjugates with biomolecules under physiological conditions. This is achieved through the orthogonal condensation reaction between 1,2-aminothiols and aldehydes, which forms a stable thiazolidine product . The molecular targets and pathways involved in their biological activities include interactions with proteins, nucleic acids, and other biomolecules, leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Thiazolidine derivatives can be compared with other similar compounds such as thiazolidine-2-thione and 2-imino-1,3-dithiolane derivatives. While all these compounds possess biological activities against microbial strains, thiazolidine derivatives are particularly effective against Candida albicans and Aspergillus niger species, whereas 2-imino-1,3-dithiolane derivatives are strong antibiotics against Pseudomonas aeruginosa . The unique structural features and diverse biological responses of thiazolidine derivatives make them highly prized in medicinal chemistry and drug development .

Biologische Aktivität

The compound (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one; (E)-but-2-enedioic acid is a synthetic derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidine ring and an amino acid moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure allows the compound to engage in various biochemical interactions.

1. Antioxidant Properties

Studies indicate that this compound exhibits significant antioxidant activity , which helps protect cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Effects

Preliminary data suggest that the compound possesses antimicrobial properties against a range of pathogens. It has shown effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antimicrobial agents.

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can modulate various biochemical reactions, potentially leading to therapeutic effects in metabolic disorders.

The mechanism through which (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The thiazolidine ring plays a pivotal role in these interactions by influencing binding affinity and specificity.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using various assays (DPPH, ABTS). Results indicated that it significantly reduced free radical levels compared to control groups, suggesting its potential as a natural antioxidant agent.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising antimicrobial potential.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylthiazole | Thiazole ring and amino group | Known for neuroprotective effects |

| 4-Thiazolidinone | Thiazolidine ring with carbonyl functionality | Exhibits anti-inflammatory properties |

| 1,3-Thiazolidine | Similar ring structure | Used in drug synthesis and exhibits diverse activity |

These comparisons highlight the distinctive characteristics of (2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one and its therapeutic applications.

Eigenschaften

IUPAC Name |

(2S,3S)-2-amino-3-methyl-1-(1,3-thiazolidin-3-yl)pentan-1-one;(E)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS.C4H4O4/c1-3-7(2)8(10)9(12)11-4-5-13-6-11;5-3(6)1-2-4(7)8/h7-8H,3-6,10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t7-,8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOPWZQRZHWYFY-NUXPJIRBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCSC1)N.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCSC1)N.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.